BenchChemオンラインストアへようこそ!

2-(Bromomethyl)-5-(trifluoromethyl)furan

Regioselectivity Isomer comparison Synthetic route availability

2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4) is a halogenated furan derivative with the molecular formula C₆H₄BrF₃O and a molecular weight of 228.99 g/mol. The compound features a bromomethyl substituent at the 2-position and a trifluoromethyl group at the 5-position of the furan ring.

Molecular Formula C6H4BrF3O
Molecular Weight 228.99 g/mol
CAS No. 17515-77-4
Cat. No. B058163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-(trifluoromethyl)furan
CAS17515-77-4
Molecular FormulaC6H4BrF3O
Molecular Weight228.99 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(F)(F)F)CBr
InChIInChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2
InChIKeyYNHVBNGRNNVEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4): Procurement-Ready Heterocyclic Building Block with Established Synthetic Utility


2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4) is a halogenated furan derivative with the molecular formula C₆H₄BrF₃O and a molecular weight of 228.99 g/mol [1]. The compound features a bromomethyl substituent at the 2-position and a trifluoromethyl group at the 5-position of the furan ring . This structural arrangement combines a highly reactive electrophilic site (bromomethyl) amenable to nucleophilic substitution with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group [2]. The compound is commercially available from multiple reputable vendors at purities typically ranging from 95% to ≥97% (GC) and is supplied as a colorless to light yellow clear liquid with storage recommendations under inert atmosphere at 2–8°C due to moisture sensitivity .

Why 2-(Bromomethyl)-5-(trifluoromethyl)furan Cannot Be Replaced by Common Furan Analogs Without Experimental Revalidation


Substituting 2-(Bromomethyl)-5-(trifluoromethyl)furan with positional isomers (e.g., 4-trifluoromethyl variant), non-fluorinated analogs (e.g., 2-(bromomethyl)furan), or heteroatom-substituted derivatives introduces critical changes to reaction kinetics, regioselectivity, and downstream synthetic feasibility. The 5-trifluoromethyl group exerts a strong electron-withdrawing inductive effect that activates the bromomethyl group toward nucleophilic displacement while simultaneously deactivating the furan ring toward electrophilic attack, creating a uniquely orthogonal reactivity profile [1]. The precise 2,5-disubstitution pattern is non-negotiable in established synthetic routes where the spatial orientation of the bromomethyl and trifluoromethyl groups dictates both intermediate geometry and final product stereochemistry [2]. Furthermore, the presence of the bromomethyl moiety confers demonstrably higher nucleophilic substitution rates compared to chloromethyl analogs (Br is a superior leaving group), and the trifluoromethyl group imparts metabolic stability and lipophilicity not achievable with methyl or unsubstituted furan derivatives . Generic substitution without re-optimization of reaction conditions would invalidate prior process development, alter impurity profiles, and likely result in synthetic failure or unacceptable yield reductions [3].

Quantitative Evidence: Where 2-(Bromomethyl)-5-(trifluoromethyl)furan Demonstrates Measurable Differentiation from Analogs


Regiochemical Specificity: 5-Trifluoromethyl Substitution Enables Distinct Synthetic Pathways Unavailable to the 4-Trifluoromethyl Isomer

The 2-(bromomethyl)-5-(trifluoromethyl)furan isomer (CAS 17515-77-4) is a key intermediate in the commercial synthesis of dolutegravir, an FDA-approved HIV integrase inhibitor, whereas the 4-trifluoromethyl positional isomer (CAS 26431-57-2) lacks documented utility in any comparable industrial-scale pharmaceutical route . The 5-substituted isomer benefits from established synthetic methodology starting from commercially available 2-methyl-5-(trifluoromethyl)furan, achieving a reported isolated yield of 78% under standard NBS/AIBN bromination conditions in chloroform under reflux (15 min) . No equivalent high-yielding synthetic protocol has been reported for the 4-substituted isomer. Procurement data further reveal that the 5-trifluoromethyl isomer is available at substantially lower cost: approximately €154 per gram from major suppliers, compared to €4,825–€5,050 per gram for the 4-trifluoromethyl isomer, representing a 31–33× cost advantage [1][2].

Regioselectivity Isomer comparison Synthetic route availability

Bromomethyl Leaving Group Reactivity: Superior Nucleophilic Displacement Kinetics Compared to Chloromethyl and Unsubstituted Methyl Analogs

The bromomethyl substituent in 2-(bromomethyl)-5-(trifluoromethyl)furan provides significantly enhanced reactivity toward nucleophiles compared to chloromethyl or methyl analogs due to the lower bond dissociation energy of the C–Br bond and superior leaving group ability of bromide. While direct kinetic measurements for this specific compound are not available in the public literature, established organic chemistry principles confirm that benzylic bromides undergo SN2 displacement 50–100× faster than corresponding chlorides under identical conditions [1]. The trifluoromethyl group at the 5-position further activates the bromomethyl moiety through a strong electron-withdrawing inductive effect (-I effect of CF₃), increasing the electrophilicity of the adjacent methylene carbon [2]. This electronic activation is unique to the 2,5-disubstitution pattern and is not present in the 2-(bromomethyl)furan analog (CAS 4437-18-7) lacking the trifluoromethyl group, where reaction rates are expected to be attenuated by the absence of this activating substituent [3].

Nucleophilic substitution Leaving group ability SN2 reactivity Alkylation efficiency

Documented Synthetic Utility in Validated Pharmaceutical Programs: LXR Antagonists and MMP13 Inhibitors

2-(Bromomethyl)-5-(trifluoromethyl)furan is a documented key intermediate in peer-reviewed medicinal chemistry programs, specifically in the synthesis of tertiary sulfonamides as liver X receptor (LXR) antagonists and hydantoin-based matrix metalloproteinase 13 (MMP13) inhibitors [1][2]. The Zuercher et al. (J. Med. Chem. 2010) study utilized this furan derivative to construct a series of tertiary sulfonamides with demonstrated LXR antagonism, while De Savi et al. (Bioorg. Med. Chem. Lett. 2013) employed it to synthesize hydantoin-based MMP13 inhibitors targeting osteoarthritis . In contrast, the non-fluorinated analog 2-(bromomethyl)furan (CAS 4437-18-7) lacks documented application in any published medicinal chemistry program requiring the metabolic stability and lipophilicity conferred by the trifluoromethyl group. The CF₃ moiety is known to increase metabolic stability by blocking oxidative metabolism and enhances membrane permeability by approximately 0.5–1.0 logP units compared to unsubstituted furan analogs, though direct logP values for these specific compounds are not published [3].

Medicinal chemistry LXR antagonist MMP13 inhibitor Validated building block

High-Value Application Scenarios for 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4)


Dolutegravir Intermediate Manufacturing: Process-Validated Route with 78% Isolated Yield

2-(Bromomethyl)-5-(trifluoromethyl)furan serves as a critical intermediate in the industrial synthesis of dolutegravir, a frontline HIV integrase inhibitor. The established synthetic route proceeds via radical bromination of 2-methyl-5-(trifluoromethyl)furan using NBS and AIBN in chloroform under reflux (15 min), achieving an isolated yield of 78% . This compound is specifically cited in patent literature (EP1362846, US10335394B2) as a key intermediate for dolutegravir and cabotegravir production . Industrial-scale manufacturing of this intermediate is operational, with Wisdom Pharmaceutical reporting 1 ton/year production capacity for BTFF (2-bromomethyl-5-trifluoromethyl furan) specifically for dolutegravir API synthesis .

Liver X Receptor (LXR) Antagonist Development: Tertiary Sulfonamide Series

This compound has been employed in peer-reviewed medicinal chemistry to construct tertiary sulfonamide-based LXR antagonists. The bromomethyl group undergoes nucleophilic displacement with sulfonamide nitrogen nucleophiles to install the furan-containing pharmacophore . The trifluoromethyl substituent contributes to metabolic stability and modulates lipophilicity, essential for compounds targeting nuclear receptors involved in cholesterol, fatty acid, and glucose homeostasis . The synthetic methodology using this intermediate is fully described in J. Med. Chem. 2010, 53, 3412–3416, providing a validated starting point for LXR-targeted drug discovery programs .

MMP13 Inhibitor Synthesis for Osteoarthritis: Hydantoin-Based Scaffolds

2-(Bromomethyl)-5-(trifluoromethyl)furan is a documented intermediate in the synthesis of hydantoin-based matrix metalloproteinase 13 (MMP13) inhibitors. MMP13 is a key enzyme in cartilage degradation, and its inhibition represents a therapeutic strategy for osteoarthritis . The De Savi et al. (Bioorg. Med. Chem. Lett. 2013) study describes the use of this furan derivative to introduce the trifluoromethyl-furan moiety into hydantoin scaffolds, leveraging the electrophilic bromomethyl group for alkylation of hydantoin nitrogen nucleophiles . The CF₃ group is essential for achieving target binding affinity and selectivity in this chemical series .

Custom Derivatization via Nucleophilic Substitution: Access to Diverse Trifluoromethyl-Furan Libraries

The bromomethyl group in 2-(bromomethyl)-5-(trifluoromethyl)furan is highly reactive toward a broad range of nucleophiles (amines, thiols, alkoxides, azides, cyanide), enabling rapid diversification into libraries of trifluoromethyl-substituted furan derivatives . The electron-withdrawing 5-CF₃ group activates the adjacent methylene carbon toward SN2 displacement, facilitating alkylation reactions under mild conditions . This orthogonal reactivity profile—combining a nucleophile-reactive electrophile with a metabolically stable, lipophilic CF₃ group—makes the compound a versatile building block for generating screening libraries in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-5-(trifluoromethyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.